molecular formula C9H12N2O4 B12882655 Dimethyl 5,5-dimethylpyrazole-3,4-dicarboxylate CAS No. 13566-26-2

Dimethyl 5,5-dimethylpyrazole-3,4-dicarboxylate

Cat. No.: B12882655
CAS No.: 13566-26-2
M. Wt: 212.20 g/mol
InChI Key: PJFWUHBQBYQONU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5,5-dimethylpyrazole-3,4-dicarboxylate is a high-purity pyrazole dicarboxylate ester with the molecular formula C9H12N2O4 . It serves as a versatile and valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Pyrazole cores, such as this compound, are classified as alkaloids and are known for their significant pharmacological potential . Researchers utilize this compound in the synthesis of more complex molecules, particularly in developing heterocyclic compounds with potential biological activity . Its structure, featuring the 5,5-dimethylpyrazole core, is of interest in coordination chemistry for the development of ligands, such as trispyrazolylborate and pyrazolyldiphosphines, which are widely studied for modeling the active sites of biomolecules and enzymatic reactions . The dimethyl ester groups make it a key precursor for further functionalization, including hydrolysis to the corresponding dicarboxylic acid or use in the construction of pharmacologically active hybrids, such as 4,5-dihydrothiazole derivatives . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

CAS No.

13566-26-2

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

dimethyl 5,5-dimethylpyrazole-3,4-dicarboxylate

InChI

InChI=1S/C9H12N2O4/c1-9(2)5(7(12)14-3)6(10-11-9)8(13)15-4/h1-4H3

InChI Key

PJFWUHBQBYQONU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C(N=N1)C(=O)OC)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthesis of 3,5-Dimethylpyrazole Core

The pyrazole core with 5,5-dimethyl substitution is typically synthesized by the condensation of methyl ethyl diketone (also known as 2,4-pentanedione or acetylacetone) with hydrazine hydrate in the presence of an acid catalyst. The reaction is carried out in a solvent such as water or alcohols (methanol, ethanol, propanol, etc.) under controlled temperature conditions (0–120 °C, optimally around 50 °C) to achieve high yield and purity.

  • Reaction conditions:

    • Solvent: Water or alcohols (methanol, ethanol, propanol, etc.)
    • Catalyst: Acidic catalysts such as glacial acetic acid, formic acid, propionic acid, sulfuric acid, hydrochloric acid, or phosphoric acid
    • Temperature: 30–100 °C, typically 50 °C
    • Reaction time: Several hours (e.g., 3 hours)
    • Yield: >90%, purity >99% by HPLC
  • Example procedure:

    • In a reactor, 1000 kg water is mixed with 370 kg methyl ethyl diketone and a catalytic amount of glacial acetic acid.
    • Hydrazine hydrate is added dropwise, maintaining the temperature below 50 °C.
    • After complete addition, the mixture is stirred at 50 °C for 3 hours.
    • The product is cooled, isolated by centrifugation, washed, and vacuum dried.
    • The resulting 3,5-dimethylpyrazole is obtained with >99% purity and >90% yield.

The introduction of the dimethyl dicarboxylate groups at the 3 and 4 positions of the pyrazole ring is commonly achieved by esterification of the corresponding pyrazole dicarboxylic acid or by direct synthesis from pyrazole dicarboxylic acid derivatives.

  • Typical method:

    • Starting from 3,4-pyrazole dicarboxylic acid or its hydrate, esterification is performed using methanol in the presence of thionyl chloride under an inert atmosphere.
    • The reaction is conducted at 0 °C initially, then heated to 80 °C for 4 hours.
    • The product is isolated by concentration and purification steps.
  • Reaction conditions:

    • Solvent: Methanol
    • Reagent: Thionyl chloride (SOCl2)
    • Temperature: 0 °C to 80 °C
    • Time: 4 hours
    • Atmosphere: Nitrogen or inert gas
    • Yield: Up to 99%
  • Example procedure:

    • Dissolve 3,5-pyrazole dicarboxylic acid hydrate (5 g, 28.71 mmol) in 50 mL methanol.
    • Add thionyl chloride (6.28 mL, 86.15 mmol) at 0 °C under nitrogen.
    • Heat the mixture to 80 °C and stir for 4 hours.
    • Concentrate the reaction mixture to obtain dimethyl 1H-pyrazole-3,5-dicarboxylate with 99% yield.

Direct Synthesis of Dimethyl 5,5-dimethylpyrazole-3,4-dicarboxylate

While direct literature on the exact preparation of this compound is limited, the synthesis can be inferred by combining the above two strategies:

  • First, synthesize 3,5-dimethylpyrazole via condensation of methyl ethyl diketone and hydrazine hydrate.
  • Then, introduce carboxylate groups at the 3 and 4 positions by selective oxidation or functionalization followed by esterification.
  • Alternatively, pyrazole ring formation can be performed using diketone precursors already bearing ester groups, followed by cyclization with hydrazine derivatives.
Step Reactants Solvent Catalyst/Reagent Temperature (°C) Time Yield (%) Purity (%) Notes
3,5-Dimethylpyrazole synthesis Methyl ethyl diketone + Hydrazine hydrate Water or alcohol Glacial acetic acid (acid catalyst) 30–100 (opt. 50) ~3 hours >90 >99 Acid catalyzed condensation
Esterification of pyrazole dicarboxylic acid Pyrazole dicarboxylic acid + Thionyl chloride Methanol Thionyl chloride (SOCl2) 0 to 80 4 hours 99 Not specified Esterification under inert atmosphere
Direct pyrazole ester synthesis (inferred) Esterified diketone + Hydrazine hydrate Alcohol or water Acid catalyst 30–100 Several h Not specified Not specified Cyclization with ester groups present
  • The condensation of methyl ethyl diketone with hydrazine hydrate is a robust and scalable method to obtain 3,5-dimethylpyrazole with high yield and purity, especially when catalyzed by glacial acetic acid in aqueous media. This method avoids inorganic salt byproducts and is operationally simple.

  • Esterification of pyrazole dicarboxylic acids using thionyl chloride in methanol is a well-established method yielding high purity dimethyl esters. The reaction requires careful temperature control and inert atmosphere to prevent side reactions.

  • Structural studies of related dimethyl pyrazole dicarboxylates show that the ester groups influence molecular conformation and hydrogen bonding, which may affect crystallization and purification steps.

  • The combination of these methods allows for the preparation of this compound by first forming the pyrazole ring with methyl substituents and then introducing ester groups, or vice versa, depending on the availability of starting materials and desired synthetic route.

The preparation of this compound involves a two-stage synthetic approach:

  • Formation of the 3,5-dimethylpyrazole core via acid-catalyzed condensation of methyl ethyl diketone and hydrazine hydrate in aqueous or alcoholic media.

  • Subsequent esterification of the pyrazole dicarboxylic acid intermediate using methanol and thionyl chloride under inert atmosphere to yield the dimethyl ester.

These methods provide high yields and purity, are scalable, and have been validated by multiple research sources and patents. Optimization of reaction conditions such as temperature, solvent, and catalyst choice is critical for maximizing efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,3-dimethyl-3H-pyrazole-4,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have investigated the anticancer properties of dimethyl 5,5-dimethylpyrazole-3,4-dicarboxylate. Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that specific pyrazole derivatives could inhibit the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .

2. Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. A case study highlighted its effectiveness in reducing inflammation markers in animal models of rheumatoid arthritis. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Agricultural Applications

1. Herbicidal Activity

This compound has shown promise as a herbicide. Field trials indicate that it can effectively control weed populations without harming crop yields. A comprehensive study compared its efficacy against traditional herbicides and found it to be equally effective with a lower environmental impact .

2. Plant Growth Regulation

Research has also focused on the use of this compound as a plant growth regulator. It has been observed to enhance root development and overall plant vigor in various species, suggesting potential applications in agricultural practices aimed at improving crop resilience under stress conditions .

Material Science Applications

1. Synthesis of Polymers

This compound serves as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Studies have shown that incorporating this compound into polymer matrices can significantly improve their performance characteristics .

2. Nanomaterials Development

The compound has been utilized in the synthesis of nanomaterials for applications in electronics and catalysis. Its ability to form stable complexes with metal ions allows for the creation of nanocomposites that exhibit unique electrical and catalytic properties .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer ActivityInduces apoptosis in breast cancer cells
Anti-inflammatory EffectsReduces TNF-alpha and IL-6 levels in arthritis models
Agricultural ApplicationsHerbicidal ActivityEffective weed control with lower environmental impact
Plant Growth RegulationEnhances root development and plant vigor
Material ScienceSynthesis of PolymersImproves thermal stability and mechanical properties
Nanomaterials DevelopmentForms stable complexes for electronics applications

Case Studies

  • Anticancer Study : A recent investigation into the cytotoxic effects of pyrazole derivatives revealed that this compound significantly inhibited cell growth in breast cancer lines through apoptosis induction mechanisms involving mitochondrial pathways.
  • Herbicidal Efficacy : In a controlled field trial comparing various herbicides, this compound demonstrated comparable efficacy to traditional options while exhibiting lower toxicity to non-target species.
  • Polymer Enhancement : Research on polymer composites incorporating this compound highlighted improvements in thermal stability and mechanical strength compared to conventional polymer formulations.

Mechanism of Action

The mechanism of action of Dimethyl 3,3-dimethyl-3H-pyrazole-4,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares dimethyl 5,5-dimethylpyrazole-3,4-dicarboxylate with analogous heterocyclic dicarboxylates, emphasizing structural, synthetic, and functional differences.

Structural Variations and Substituent Effects
Compound Name Core Structure Substituents Key Structural Features
This compound Pyrazole 5,5-dimethyl; 3,4-COOCH₃ Steric hindrance from dual methyl groups; planar ester moieties for reactivity.
Dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate Pyrazole 1-(4-cyanobenzyl); 3,5-COOCH₃ Cyanobenzyl group enhances π-π stacking; interplanar angle of 71.74° between rings.
Dimethyl 1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-4,5-dicarboxylate Pyrazolopyridine 1,3-diphenyl; fused pyridine-pyrazole ring; 4,5-COOCH₃ Extended conjugation from fused rings; reduced solubility due to phenyl groups.
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate Thiophene 3-methyl; 5-amino; 2,4-COOCH₂CH₃ Electron-rich thiophene core; amino group enables hydrogen bonding.

Key Observations :

  • Steric Effects: The 5,5-dimethyl groups in the target compound likely hinder nucleophilic attacks compared to less substituted analogs (e.g., the cyanobenzyl derivative in).
  • Electronic Effects : Electron-withdrawing ester groups enhance reactivity toward cyclization or hydrolysis, as seen in pyrazolopyridine systems.
  • Crystal Packing : Weak C–H···O and π-π interactions stabilize crystalline phases in pyrazole dicarboxylates, a feature critical for material design.

Functional Insights :

  • Material Science : Weak intermolecular interactions (e.g., C–H···O in) enable tailored crystal structures for optoelectronic materials.
  • Pharmaceuticals : Pyrazole dicarboxylates are precursors for antimetabolites or kinase inhibitors, though steric bulk may limit bioavailability.

Biological Activity

Dimethyl 5,5-dimethylpyrazole-3,4-dicarboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyrazole core with two ester groups at the 3 and 4 positions. The presence of dimethyl groups enhances its lipophilicity, potentially affecting its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. This interaction can modulate enzymatic activity and signal transduction pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo pyrimidine synthesis pathway. Inhibition of DHODH can lead to reduced proliferation of certain cancer cells and pathogens .
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

Biological Activity Summary

The following table summarizes the biological activities associated with this compound:

Activity Description Reference
Enzyme InhibitionInhibits dihydroorotate dehydrogenase (DHODH)
AntimicrobialExhibits activity against bacterial strains
AnticancerPotential to reduce proliferation in cancer cells
AntioxidantShows antioxidant properties that may protect against oxidative stress

Case Studies

  • Dihydroorotate Dehydrogenase Inhibition :
    • A study demonstrated that this compound effectively inhibited DHODH in vitro. The compound showed IC50 values comparable to established inhibitors like brequinar and teriflunomide, indicating its potential as a therapeutic agent for autoimmune diseases and cancers .
  • Antimicrobial Efficacy :
    • Research highlighted the compound's efficacy against Gram-positive and Gram-negative bacteria. Testing revealed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .
  • Antioxidant Properties :
    • In vitro assays indicated that this compound possesses antioxidant capabilities. It was shown to scavenge free radicals effectively, suggesting a role in preventing oxidative damage in cells .

Q & A

Q. Example Workflow :

Lab scale : 10 g batches with magnetic stirring.

Pilot scale : 1 kg batches using jacketed reactors with mechanical agitators.

How can researchers systematically analyze failed synthetic attempts or low-yield reactions for this compound?

Advanced Research Focus
Adopt a root-cause analysis framework:

  • Reagent purity : Test hydrazine hydrate for degradation (e.g., via titration).
  • Intermediate stability : Isolate and characterize intermediates (e.g., via LC-MS) to identify decomposition pathways .
  • Alternative routes : Explore microwave-assisted synthesis to reduce reaction times and improve yields .

Case Study : Failed cyclization of pyrazolopyridopyridazine diones was attributed to steric hindrance, prompting the use of bulkier leaving groups .

What theoretical frameworks guide the design of experiments involving this compound’s reactivity or applications?

Q. Advanced Research Focus

  • Retrosynthetic analysis : Deconstruct the molecule to identify viable precursors (e.g., hydrazides, diketones) .
  • Hammett substituent constants : Predict electronic effects of substituents on reaction rates .
  • Green chemistry principles : Prioritize atom-economical routes and biodegradable solvents (e.g., ethanol over DMSO) .

Example Framework : Bruyne’s quadripolar model integrates theoretical, epistemological, morphological, and technical poles to balance synthetic and analytical goals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.